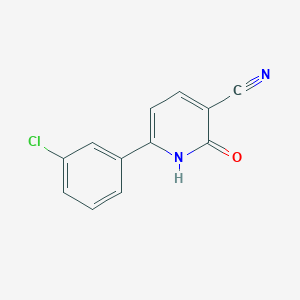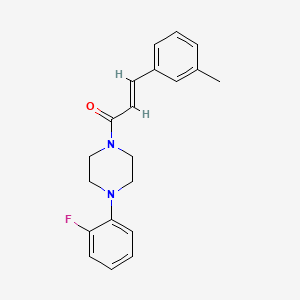![molecular formula C21H17N3O5 B2377456 {8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate CAS No. 1189724-88-6](/img/structure/B2377456.png)
{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring , a methylphenylglycidate group , and a methyl acetate group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Methylphenylglycidate, also known as strawberry aldehyde, is an organic compound used in the flavor industry in artificial fruit flavors . Methyl acetate is a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage . The methylphenylglycidate group contains ester and epoxide functional groups . The methyl acetate group is a carboxylate ester .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization . The methylphenylglycidate group is a colorless liquid that is insoluble in water . The methyl acetate group is a clear, colorless liquid with a typical ester odor .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis Methods : The compound is synthesized through multi-step reactions involving ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and other precursors. The process includes treatment with aqueous ammonia, hydroxylamine in refluxing ethanol, and various acid chlorides to obtain 1,2,4-oxadiazole derivatives (N. Kumar & Uday C. Mashelker, 2007).
Antimicrobial Activities : Certain derivatives of 1,2,4-triazoles, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. These include various substituted derivatives and their potential application in combating microbial infections (Hacer Bayrak et al., 2009).
Potential in Antihypertensive Medication : Similar compounds synthesized from 2, 6-dihyroxy-3-cyano-4-methyl pyridine have shown promise in antihypertensive activity, suggesting potential therapeutic applications for the compound in cardiovascular medicine (N. Kumar & Uday C. Mashelker, 2006).
Unique Chemical Structure and Characteristics
Chemical Interactions and Transformations : The chemical structure of {8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate allows for complex interactions and transformations. This includes reactions with various nucleophiles and the formation of heterocyclic N,S-ketene acetal (M. A. Prezent et al., 2016).
Synthesis of Novel Derivatives : Its structure also enables the synthesis of novel derivatives, like those involving the fusion of pyridine derivatives, which can have diverse applications in chemistry and medicine (S. A. Al-Issa, 2012).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, methyl acetate is very flammable with a flashpoint of -10° C and a flammability rating of 3 . Long-term, high-dose studies in rats have demonstrated that ethyl methylphenylglycidate has no significant adverse health effects and is not carcinogenic .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, given the presence of a pyrrolidine ring . In addition, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards. The development of a specific synthesis procedure for this compound could also be a valuable area of future research.
Propiedades
IUPAC Name |
[8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-11-6-4-5-7-15(11)19-23-20(29-24-19)17-8-16-14(10-27-13(3)25)9-22-12(2)18(16)28-21(17)26/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHRONRFBOFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C(=NC=C4COC(=O)C)C)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
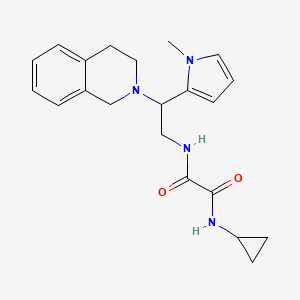
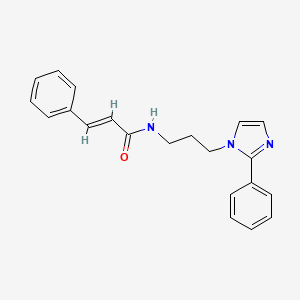
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)
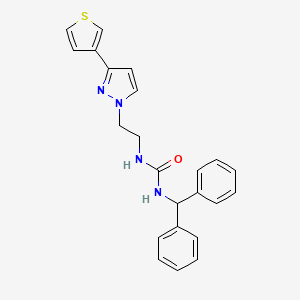
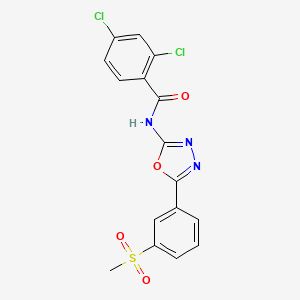
![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)
![N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide](/img/structure/B2377392.png)
